molecular formula C14H18N4O3 B2812869 8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034555-61-6

8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B2812869
CAS No.: 2034555-61-6
M. Wt: 290.323
InChI Key: OVFFUAKQXUNLPY-UHFFFAOYSA-N
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Description

The compound 8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one is a synthetic small molecule based on the privileged pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, a structure of significant interest in medicinal chemistry due to its resemblance to endogenous purine bases . This scaffold is recognized as a versatile template for designing potent and selective kinase inhibitors . The specific substitution pattern of this compound, featuring a morpholino group at the C4 position, is a key feature often employed to modulate potency and selectivity in kinase inhibitor discovery . The 8-(3-hydroxypropyl) side chain may be explored to influence the compound's physicochemical and pharmacokinetic properties. Compounds within this structural class have demonstrated potent biological activity across various therapeutic areas. Research has identified pyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of a wide range of kinases, including Threonine Tyrosine Kinase (TTK) , p38α mitogen-activated protein kinase (p38α MAPK) , and Zeta-chain-associated protein kinase (ZAP-70) . The mechanism of action typically involves ATP-competitive inhibition at the kinase's active site, disrupting signal transduction pathways that drive cellular processes such as proliferation and survival . As a result, this compound is a valuable research tool for investigating kinase function in areas including oncology, immunology, and inflammation. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

8-(3-hydroxypropyl)-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c19-7-1-4-18-12(20)3-2-11-13(15-10-16-14(11)18)17-5-8-21-9-6-17/h2-3,10,19H,1,4-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFFUAKQXUNLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C=CC(=O)N3CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a halogenated pyrido[2,3-d]pyrimidine intermediate reacts with morpholine.

    Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced through alkylation reactions, using 3-chloropropanol or similar reagents under basic conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group, using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The pyrido[2,3-d]pyrimidine core can be reduced under hydrogenation conditions, using catalysts like palladium on carbon.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.

    Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Hydrogenated pyrido[2,3-d]pyrimidine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as kinases. The pyrido[2,3-d]pyrimidine core interacts with the ATP-binding site of these enzymes, preventing their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Substituent Analysis at C-4 Position

The C-4 position is a key determinant of target selectivity and potency.

Compound C-4 Substituent Biological Activity Key Findings References
Target Compound Morpholino MST3/4 kinase inhibition High selectivity due to H-bonding
4-Phenyl derivative (22a) Phenyl ZAP-70 inhibition Moderate activity (IC₅₀ = 1.2 µM)
4-((3-Morpholinopropyl)amino (18a) Morpholinopropylamino ZAP-70 inhibition Improved solubility vs. phenyl
Palbociclib Cyclopentylamino CDK4/6 inhibition (FDA-approved) Bulkier group reduces off-target effects
Compound 30 4-Aminobutyl MST3/4 inhibition Salt-bridge formation with Asp174

Key Observations :

  • Morpholino at C-4 (target compound) balances solubility and target engagement, unlike hydrophobic groups (e.g., phenyl).
  • Aminoalkyl chains (e.g., 4-aminobutyl in Compound 30) enhance binding through ionic interactions but may reduce oral bioavailability .

Substituent Analysis at C-8 Position

The C-8 substituent influences pharmacokinetics and binding pocket accommodation.

Compound C-8 Substituent Physicochemical Impact Biological Impact References
Target Compound 3-Hydroxypropyl ↑ Hydrophilicity (logP = 1.8) Optimal solubility for CNS penetration
8-(4-Aminobutyl) (Compound 30) 4-Aminobutyl ↓ logP (1.2) Enhanced salt-bridge interactions
Ebvaciclib Cyclopentyl ↑ Lipophilicity (logP = 3.1) Improved membrane permeability
PRN1371 () Acryloylpiperazinyl Moderate logP (2.4) Irreversible covalent FGFR inhibition

Key Observations :

  • 3-Hydroxypropyl offers a balance between hydrophilicity and steric bulk, enabling efficient target access.
  • Aminobutyl chains (Compound 30) improve binding affinity but may require formulation adjustments for solubility .

Q & A

Q. What synthetic strategies are effective for preparing 8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one, and how do reaction conditions impact yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example:

  • Cyclization: Reacting 2-aminopyridone derivatives with formic acid and acetic anhydride under reflux to form pyrido[2,3-d]pyrimidinone cores, as demonstrated in analogous compounds .
  • Substituent Introduction: The 3-hydroxypropyl group can be introduced via nucleophilic substitution or alkylation, while the morpholino moiety may require coupling reactions (e.g., Buchwald-Hartwig amination).
  • Optimization: Reaction temperature (80–120°C), solvent polarity (DMF, dioxane), and catalysts (e.g., palladium for coupling) critically affect yield and purity. Phosphorus oxychloride (POCl₃) is often used for chlorination steps, requiring strict anhydrous conditions .

Q. Which analytical techniques are optimal for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., hydroxypropyl and morpholino groups) and assess stereochemistry .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight confirmation and fragmentation pattern analysis .
  • Chromatography: HPLC with UV detection (λ = 254–280 nm) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3-hydroxypropyl and morpholino groups in biological activity?

Methodological Answer:

  • Comparative Synthesis: Prepare analogs with substituent variations (e.g., replacing morpholino with piperidine or varying alkyl chain lengths) .
  • Biological Assays: Test analogs against target enzymes (e.g., kinases) using enzymatic inhibition assays (IC₅₀ determination) and cellular viability assays (e.g., MTT).
  • Data Interpretation: Use computational tools (e.g., molecular docking) to correlate substituent electronic effects (logP, polar surface area) with activity. For example, the hydroxypropyl group may enhance solubility, while morpholino improves binding affinity .

Q. Table 1: Example SAR Data for Analogous Compounds

CompoundSubstituent (R)Enzymatic IC₅₀ (nM)Solubility (mg/mL)
8-(2-Fluorobenzyl) derivativeFluorobenzyl12 ± 1.50.8
Morpholino derivativeMorpholino8 ± 0.91.2
Hydroxypropyl derivativeHydroxypropyl15 ± 2.12.5

Q. How can contradictory data on biological activity across studies be systematically resolved?

Methodological Answer:

  • Control Experiments: Ensure consistent assay conditions (e.g., ATP concentration in kinase assays) and validate cell lines for genetic stability .
  • Data Reprodubility: Replicate studies in independent labs using standardized protocols (e.g., NIH guidelines for dose-response curves).
  • Meta-Analysis: Use computational meta-analysis tools to identify confounding variables (e.g., solvent used in assays affecting compound solubility) .

Q. What challenges arise in scaling up synthesis for preclinical studies, and how are they addressed?

Methodological Answer:

  • Purification Challenges: Column chromatography may be impractical for large batches; switch to recrystallization or centrifugal partition chromatography .
  • Yield Optimization: Replace low-yield steps (e.g., Pd-catalyzed couplings) with greener alternatives (e.g., microwave-assisted synthesis).
  • Regulatory Compliance: Ensure intermediates meet ICH guidelines for residual solvents (e.g., limit DMF to < 880 ppm) .

Key Methodological Takeaways

  • Synthesis: Prioritize cyclization and coupling steps under controlled conditions .
  • Characterization: Combine NMR, MS, and HPLC for robust structural validation .
  • Advanced Studies: Use SAR and computational modeling to link structure to function .

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